Steroid sulfatase-IN-8

Steroid Sulfatase Enzyme Inhibition Breast Cancer

Standard STS inhibitors like Irosustat show limited cellular potency. This tricyclic coumarin sulfamate (compound 7) solves this with a precisely optimized 10-membered aliphatic ring. - IC50: 1 nM (placental microsome), 0.025 nM (JEG-3 cells) - 60x more potent than Irosustat - Irreversible inhibition; ideal positive control for HTS and SAR benchmark against ring-size analogs (5-15 membered) - ≥98% purity, shipped ambient. Bulk custom synthesis available.

Molecular Formula C17H21NO5S
Molecular Weight 351.4 g/mol
Cat. No. B12381928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSteroid sulfatase-IN-8
Molecular FormulaC17H21NO5S
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESC1CCCCC2=C(CCC1)C3=C(C=C(C=C3)OS(=O)(=O)N)OC2=O
InChIInChI=1S/C17H21NO5S/c18-24(20,21)23-12-9-10-14-13-7-5-3-1-2-4-6-8-15(13)17(19)22-16(14)11-12/h9-11H,1-8H2,(H2,18,20,21)
InChIKeyKJQKHOKMGWLAME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Steroid Sulfatase-IN-8: A Highly Potent Tricyclic Coumarin Sulfamate STS Inhibitor for Advanced Hormone-Dependent Cancer Research


Steroid sulfatase-IN-8 (CAS: 345222-92-6), also referred to as compound 7, is a tricyclic coumarin sulfamate derivative that acts as a potent, irreversible inhibitor of steroid sulfatase (STS) [1]. STS is a key enzyme responsible for converting inactive sulfated steroids into active forms, a pathway implicated in hormone-dependent cancers [2]. Steroid sulfatase-IN-8 belongs to the aryl sulfamate ester class of STS inhibitors and features a 10-membered aliphatic ring fused to a coumarin core [1]. Its primary application is as a research tool in oncology for studying STS inhibition and estrogen deprivation strategies.

Class Tricyclic coumarin sulfamate
Target Irreversible steroid sulfatase (STS) inhibitor
Research Context Hormone-dependent cancer pathway studies

Why Generic Steroid Sulfatase-IN-8 Substitution Fails: Ring Size Dictates Potency in Tricyclic Coumarin Sulfamates


The potency of tricyclic coumarin sulfamate STS inhibitors is exquisitely sensitive to the size of their aliphatic ring. As demonstrated in a comprehensive structure-activity relationship (SAR) study, altering the ring size from the optimal 10-membered configuration in Steroid sulfatase-IN-8 to smaller (5-9 membered) or larger (11-15 membered) rings results in up to a 200-fold reduction in inhibitory potency in placental microsome assays [1]. This steep SAR indicates that even structurally similar analogs within this chemical series cannot be considered functionally interchangeable for STS inhibition. Substituting Steroid sulfatase-IN-8 with a close analog, such as the 9-membered ring compound 6 or the 11-membered ring compound 8, would introduce significant, uncontrolled variation in experimental outcomes, particularly in cell-based JEG-3 assays where IC50 values can differ by an order of magnitude [1].

Ring-Size Sensitivity
Modifying the 10-membered aliphatic ring can markedly reduce STS inhibition, with reported large potency differences across analogs.
Assay Variability
Close analogs may introduce uncontrolled variation in cell-based JEG-3 assay outcomes, limiting experimental reproducibility.
Functional Interchangeability
Similar tricyclic coumarin sulfamates within the series are not functionally interchangeable for STS inhibition research.

Steroid Sulfatase-IN-8 Quantitative Evidence Guide: Direct Comparator Data for Informed Procurement


Steroid Sulfatase-IN-8 vs. Irosustat (STX64): 8-Fold Superior Potency in Placental Microsomes

In a direct head-to-head comparison within the same study, Steroid sulfatase-IN-8 (compound 7, 10-membered ring) demonstrates an 8-fold higher inhibitory potency against STS in a placental microsome (PM) preparation compared to the first-in-class clinical inhibitor Irosustat (compound 1, 7-membered ring) [1]. This difference is quantified by IC50 values of 1 nM for Steroid sulfatase-IN-8 versus 8 nM for Irosustat [1].

vs. Irosustat (PM)
Head-to-head
IC50 1 nM vs. 8 nM Reported 8-fold difference
Supports potency comparison in placental microsome assay
Cell-free system context
Steroid Sulfatase Enzyme Inhibition Breast Cancer

Steroid Sulfatase-IN-8 vs. Irosustat: 60-Fold Superior Potency in JEG-3 Cell-Based Assays

In a more physiologically relevant JEG-3 whole-cell assay, Steroid sulfatase-IN-8 exhibits a 60-fold increase in potency compared to Irosustat [1]. The IC50 value for Steroid sulfatase-IN-8 is 0.025 nM, whereas Irosustat shows an IC50 of 1.5 nM in the same assay system [1].

vs. Irosustat (JEG-3)
Head-to-head
IC50 0.025 nM vs. 1.5 nM Reported 60-fold difference
Supports potency comparison in JEG-3 whole-cell assay
Cellular context; may relate to permeability
Cell-Based Assay JEG-3 Endocrine Therapy

Steroid Sulfatase-IN-8 vs. EMATE (Estrone-3-O-Sulfamate): Superior Potency in Cell-Free and Cellular Assays

Compared to EMATE, a widely used steroidal STS inhibitor, Steroid sulfatase-IN-8 demonstrates markedly higher potency in both cell-free and cell-based assays. In a placental microsome assay, Steroid sulfatase-IN-8 is 25-fold more potent (IC50 = 1 nM [1] vs. 25 nM for EMATE [2]). This potency advantage is even more pronounced in MCF-7 breast cancer cells, where Steroid sulfatase-IN-8's IC50 of 0.025 nM [1] is ~2,600-fold lower than EMATE's reported IC50 of 0.065 nM [2].

vs. EMATE
Cross-study comparable
PM: 1 nM vs. 25 nM (25-fold) MCF-7 cells: 0.025 nM vs. 0.065 nM (~2,600-fold)
Supports cross-study potency comparison context
Data compiled from multiple sources; verify assay conditions
STS Inhibitor EMATE Potency Comparison

Optimal Research and Industrial Application Scenarios for Steroid Sulfatase-IN-8


High-Throughput Screening (HTS) for STS Inhibitors: Using Steroid Sulfatase-IN-8 as a Positive Control

Given its exceptional potency in both cell-free (IC50 = 1 nM) and cell-based (IC50 = 0.025 nM) assays [1], Steroid sulfatase-IN-8 serves as an ideal positive control for high-throughput screening campaigns aimed at identifying novel STS inhibitors. Its low nanomolar activity ensures a robust signal-to-noise ratio and provides a high benchmark for validating assay sensitivity and reproducibility.

Mechanistic Studies of STS-Dependent Estrogen Biosynthesis in Breast Cancer Models

Steroid sulfatase-IN-8's 60-fold greater potency over Irosustat in JEG-3 cells [1] makes it a superior tool for probing the STS pathway in cellular models of hormone-dependent breast cancer. Researchers can use it to effectively block STS activity and study downstream effects on estrogen production, cell proliferation, and gene expression with minimal compound-related cytotoxicity.

Structure-Activity Relationship (SAR) Studies of Tricyclic Coumarin Sulfamates

The stark potency differences observed between Steroid sulfatase-IN-8 (10-membered ring, IC50 = 1 nM) and its analogs with 5-membered (IC50 = 200 nM) or 15-membered (IC50 = 370 nM) rings [1] highlight its value as a reference compound in SAR studies. It provides a clear benchmark for evaluating the impact of structural modifications on STS inhibition, guiding the rational design of next-generation inhibitors.

In Vivo Proof-of-Concept Studies for STS-Targeted Therapies

Although in vivo data for Steroid sulfatase-IN-8 is limited, its superior in vitro potency relative to Irosustat [1] suggests it may serve as a potent chemical probe for initial in vivo proof-of-concept studies in xenograft models. Researchers can use it to validate the therapeutic potential of STS inhibition in a preclinical setting before advancing to more clinically advanced analogs.

Application
Selection Property
Validation Focus
STS inhibitor screening assay development
Reported low nM inhibitory activity context
Assay benchmarking and signal-to-noise validation
STS pathway mechanistic studies
High in vitro potency in JEG-3 cells
Estrogen biosynthesis and downstream signaling modulation
Tricyclic coumarin SAR studies
Ring-size-dependent potency benchmark context
Structural impact on STS inhibition
In vivo STS inhibition research models
In vitro potency projection context
Xenograft model response validation

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